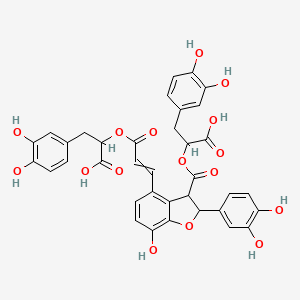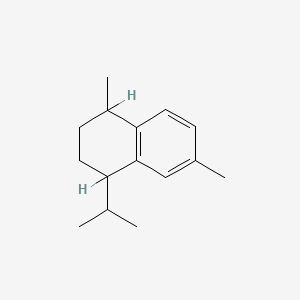
1,6-Dimethyl-4-isopropyltetralin
Vue d'ensemble
Description
Calamenene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Calamenene is considered to be a practically insoluble (in water) and relatively neutral molecule. Calamenene has been primarily detected in urine. Within the cell, calamenene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, calamenene can be found in a number of food items such as guava, allspice, ginger, and common oregano. This makes calamenene a potential biomarker for the consumption of these food products.
(E)-Calamene is a sesquiterpene.
Applications De Recherche Scientifique
Musk Odorant Formation
1,1-Dimethyl-7-isopropyltetralin, related to 1,6-Dimethyl-4-isopropyltetralin, is formed via a rearrangement-dehydrogenation of longifolene. This compound has a weak musk odor and is used in fragrance chemistry (Kettenes, Lierop, Wal, & Sipma, 2010).
Chemosystematic Relevance in Cretaceous Ambers
1,6-Dimethyl-5-isopentyltetralin, a structural variant, is a major component in the organic solvent extractable fraction of Cretaceous ambers. It's used for chemosystematic studies, helping to identify different compositional families of ambers (Menor‐Salván, Simoneit, Ruiz‐Bermejo, & Alonso, 2016).
Role in Medicinal Chemistry
The gem-dimethyl moiety, a feature in many natural products including 1,6-Dimethyl-4-isopropyltetralin, is significant in medicinal chemistry. It's utilized for developing bioactive molecules due to its influence on potency, selectivity, toxicity mitigation, and pharmacokinetics (Talele, 2017).
Antitumor Drug Development
Dimethyltin derived antitumor drugs, which may involve structures similar to 1,6-Dimethyl-4-isopropyltetralin, have been developed and evaluated for their activity against various human tumor cell lines (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Key Precursor in Organic Synthesis
1,6-Dimethyl-4-isopropyltetralin derivatives are used as key precursors in the synthesis of compounds like dimethylnaphthalene, which have applications in various industrial processes (Kim, Lee, Kim, & Kim, 2005).
Metalloenzyme Inhibition Studies
Structurally similar compounds to 1,6-Dimethyl-4-isopropyltetralin are investigated for their role in inhibiting iron-containing metalloenzymes, contributing to the understanding of disease mechanisms and drug development (Liu, Kayyali, Hider, Porter, & Theobald, 2002).
Propriétés
IUPAC Name |
1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJIOWQJWHTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862006 | |
| Record name | 4-Isopropyl-1,6-dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-4-isopropyltetralin | |
CAS RN |
6617-49-8, 1406-50-4 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006617498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-1,6-dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Calamene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid ethyl ester](/img/structure/B1204558.png)
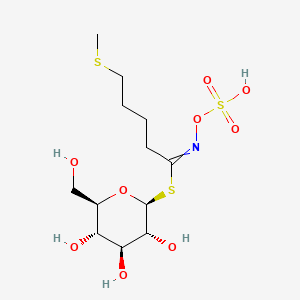
![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)
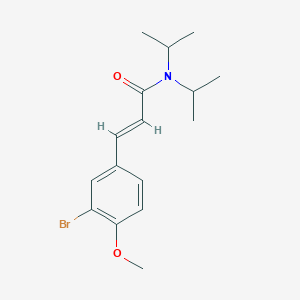
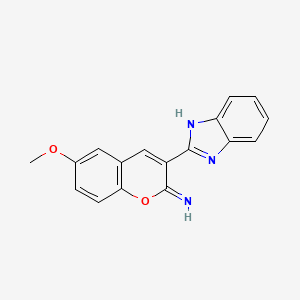
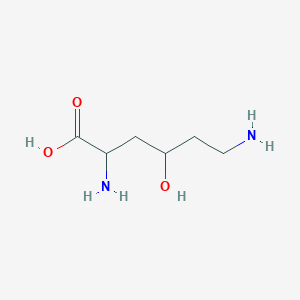
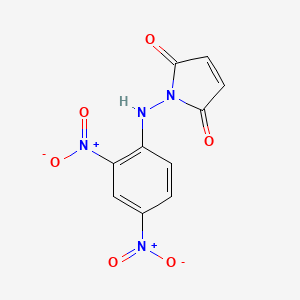


![Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester](/img/structure/B1204574.png)
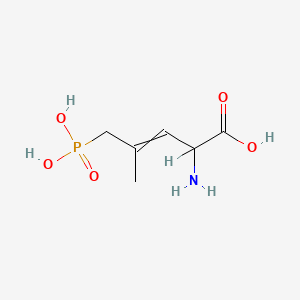
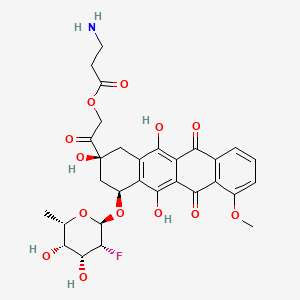
![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)
